sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Hydroxy-3-methoxymandelic acid involves the hydroxylation and methoxylation of mandelic acid. The synthetic route typically includes the use of protective groups to ensure selective functionalization of the mandelic acid backbone. The reaction conditions often involve the use of catalysts and specific temperature controls to achieve the desired product.
Industrial Production Methods
Industrial production of 4-Hydroxy-3-methoxymandelic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxymandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of 4-Hydroxy-3-methoxyphenylmethanol.
Substitution: Formation of various substituted mandelic acid derivatives.
Scientific Research Applications
4-Hydroxy-3-methoxymandelic acid is extensively used in scientific research, particularly in the following fields:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: To study the metabolic pathways of catecholamines.
Medicine: As a biomarker for diagnosing certain medical conditions related to catecholamine metabolism.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxymandelic acid involves its role as a metabolite in the breakdown of catecholamines such as epinephrine and norepinephrine. The hydroxyl and methoxy functional groups attached to the mandelic acid backbone play a crucial role in its activity as a biomarker .
Comparison with Similar Compounds
Similar Compounds
Vanillylmandelic acid: Another metabolite of catecholamines with a similar structure but different functional groups.
Homovanillic acid: A related compound used as a biomarker for dopamine metabolism.
Uniqueness
4-Hydroxy-3-methoxymandelic acid is unique due to its specific role in the metabolism of epinephrine and norepinephrine, making it a valuable biomarker for studying these pathways. Its structure, featuring both hydroxyl and methoxy groups, distinguishes it from other similar compounds .
Properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJBFCKTIWRKMQ-MCDZGGTQSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5NaO6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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